1-(Chloromethyl)-1-methylcyclopropane
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound. The bond lengths, bond angles, and conformation of the molecule can be determined.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s reactivity, stability, and acidity or basicity may also be discussed.Scientific Research Applications
Plant Growth Regulation
A significant area of research involves the use of 1-methylcyclopropene (1-MCP), a compound closely related to "1-(Chloromethyl)-1-methylcyclopropane" in its structural motif, as a plant growth regulator. 1-MCP has been extensively studied for its ability to inhibit ethylene action, which is crucial in controlling the ripening and senescence of fruits, vegetables, and floriculture crops. This inhibition helps in extending the shelf life and maintaining the postharvest quality of various horticultural products. The effectiveness of 1-MCP is influenced by factors such as concentration, temperature, treatment duration, and the developmental stage of the plant or plant product being treated. It has a range of effects on biological processes such as respiration, ethylene production, color changes, and softening, among others (Blankenship & Dole, 2003); (Ergun, 2006); (Watkins, 2006).
Synthetic Chemistry Applications
In synthetic chemistry, the reactivity of compounds structurally similar to "1-(Chloromethyl)-1-methylcyclopropane" has been explored for various synthetic applications. For example, methylenecyclopropane derivatives have been investigated for their potential in creating new chemical entities through reactions with aldehydes, ketones, and other compounds. These studies explore the mechanisms, yield optimization, and application of these reactions in synthesizing novel compounds with potential uses in various fields including pharmaceuticals, agrochemicals, and materials science (Miura et al., 1997).
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that it could be used in.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-(chloromethyl)-1-methylcyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(4-6)2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLGISFTGYHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504854 | |
Record name | 1-(Chloromethyl)-1-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-1-methylcyclopropane | |
CAS RN |
10523-77-0 | |
Record name | 1-(Chloromethyl)-1-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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